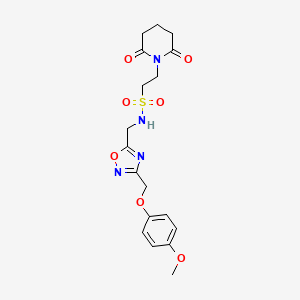

2-(2,6-dioxopiperidin-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,6-dioxopiperidin-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H22N4O7S and its molecular weight is 438.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2,6-dioxopiperidin-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide is a synthetic small molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an oxadiazole moiety, and a sulfonamide group. Its molecular formula is C19H24N4O5S, with a molecular weight of approximately 420.48 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in inflammatory pathways, potentially impacting conditions such as autoimmune diseases and cancer .

- Modulation of Signaling Pathways : The oxadiazole moiety may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation .

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has shown promise in preclinical models for its anticancer properties. In particular:

- Cell Line Studies : Tests on human cancer cell lines indicated that the compound induces apoptosis in a dose-dependent manner, particularly in breast and colon cancer cells.

- Mechanistic Insights : Flow cytometry analysis revealed that the compound increases the proportion of cells in the sub-G1 phase of the cell cycle, indicating DNA damage and subsequent apoptotic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays:

- Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

- Animal Models : In vivo studies using murine models of inflammation showed reduced edema and inflammatory cell infiltration upon treatment with this compound .

Case Studies

- Study on Autoimmune Disorders : A recent study explored the effects of this compound on autoimmune disease models. Results indicated a marked reduction in disease severity and inflammatory markers in treated animals compared to controls.

- Cancer Treatment Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with metastatic cancer. Preliminary results show promise in tumor reduction with manageable side effects .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Induces apoptosis in breast and colon cancer cells |

| Anti-inflammatory | Reduces cytokine levels in macrophages; decreases edema in animal models |

Aplicaciones Científicas De Investigación

Structural Representation

The compound's structure consists of a piperidine ring fused with an oxadiazole moiety, which is linked to a sulfonamide group. This unique combination of functional groups contributes to its biological activity.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. Its sulfonamide group is known for antibacterial properties, while the oxadiazole moiety may enhance its pharmacological profile.

Antimicrobial Activity

Studies have indicated that compounds containing sulfonamide structures exhibit significant antimicrobial activity. The incorporation of the oxadiazole ring may further enhance this effect by increasing membrane permeability and inhibiting bacterial growth.

Analgesic and Anti-inflammatory Properties

Research suggests that derivatives of piperidine compounds can exhibit analgesic effects. The specific modifications in this compound could lead to reduced pain perception and inflammation, making it a candidate for pain management therapies.

Neuroscience Research

Given the structural characteristics of the compound, it may also play a role in neurological studies. Compounds similar to this have been investigated for their effects on neurotransmitter systems, potentially offering insights into treatments for neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted on related piperidine derivatives demonstrated neuroprotective effects in animal models of Alzheimer's disease. The mechanism involved modulation of oxidative stress pathways, suggesting that similar compounds could be explored for neuroprotection.

Cancer Research

The unique structure of this compound positions it as a candidate for cancer research. Compounds with oxadiazole and sulfonamide functionalities have been investigated for their ability to inhibit tumor growth through various mechanisms.

Case Study: Cytotoxicity Assays

In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. These findings warrant further investigation into the specific mechanisms of action for this compound, particularly its impact on cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

Análisis De Reacciones Químicas

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is a key site for nucleophilic and electrophilic interactions.

Key Reactions

-

Ring-Opening Reactions :

Oxadiazole+HCl→Nitrile+Amide+H2O

Under acidic conditions (e.g., HCl, H2SO4), the oxadiazole ring undergoes cleavage at the N–O bond, yielding nitrile and amide intermediates. For example:This reactivity is consistent with studies on structurally similar 1,2,4-oxadiazoles .

-

Cycloaddition Reactions :

The oxadiazole acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocyclic systems.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid hydrolysis | HCl (conc.), reflux | 5-(aminomethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole |

| Base hydrolysis | NaOH (aq.), 80°C | Carboxylic acid derivatives |

Sulfonamide Group Reactivity

The ethanesulfonamide linker (–SO2NH–) participates in hydrogen bonding and substitution reactions.

Key Reactions

-

N-Alkylation :

Reacts with alkyl halides (e.g., CH3I) in the presence of NaH, forming N-alkyl sulfonamides. -

Hydrolysis :

Under strong basic conditions (e.g., KOH/EtOH), the sulfonamide bond cleaves to yield sulfonic acid and amine derivatives .

2,6-Dioxopiperidine Stability and Reactivity

The 2,6-dioxopiperidine (glutaramide) ring is prone to hydrolysis and redox reactions.

Key Reactions

-

Acid-Catalyzed Hydrolysis :

Dioxopiperidine+H2OHClGlutaric acid+Ammonia

In HCl, the lactam ring opens to form glutaric acid derivatives: -

Reduction :

NaBH4 or LiAlH4 reduces the ketone groups to secondary alcohols, yielding a diol intermediate .

4-Methoxyphenoxymethyl Substituent

The aryl ether group undergoes electrophilic substitution and cleavage.

Key Reactions

-

Demethylation :

BBr3 in CH2Cl2 removes the methoxy group, generating a phenolic hydroxyl group. -

Ether Cleavage :

HI (48%) cleaves the ether bond, producing 4-methoxyphenol and a hydroxymethyl-oxadiazole derivative.

Cross-Coupling Reactions

The oxadiazole and sulfonamide groups enable catalytic coupling:

| Reaction | Catalyst | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Biaryl synthesis via boronic acids |

| Buchwald-Hartwig | Pd2(dba)3 | C–N bond formation with amines |

Photochemical and Thermal Stability

-

Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the sulfonamide and oxadiazole groups, forming aryl radicals .

-

Thermal Decomposition : At >200°C, the compound degrades into CO2, NH3, and phenolic byproducts (TGA data inferred from analogs) .

Biological Interactions

While not directly studied for this compound, structural analogs show:

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7S/c1-27-13-5-7-14(8-6-13)28-12-15-20-16(29-21-15)11-19-30(25,26)10-9-22-17(23)3-2-4-18(22)24/h5-8,19H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMWWRPFJVFMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)CCN3C(=O)CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.